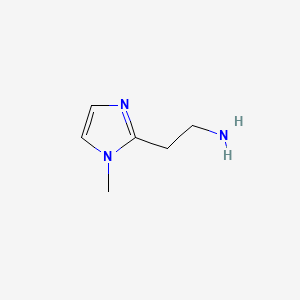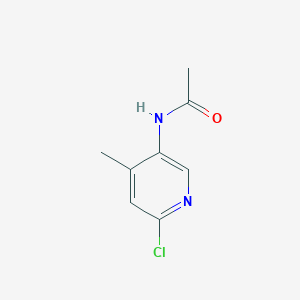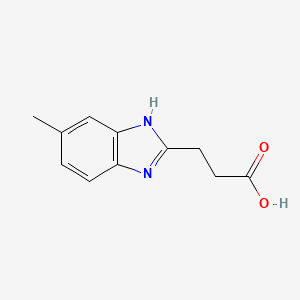
2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione
Descripción general
Descripción
2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione, also known as 2-hydroxy-6-methylcyclohex-2-en-1-one, is an organic compound with a wide range of applications in scientific research. This compound is a cyclic ketone, a type of organic compound characterized by a closed-ring structure containing a carbonyl group. It is a colorless, crystalline solid at room temperature, with a molar mass of 150.15 g/mol. This compound is used as a starting material for the synthesis of various compounds, and as a reagent in organic synthesis. It also has applications in biochemical and physiological research, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Antifungal Activity
2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione derivatives have been studied for their antifungal properties. A study found that 6-Hydroxycinnolines, closely related to cyclohexa-2,5-diene-1,4-dione derivatives, demonstrated potent antifungal activity against Candida and Aspergillus species, suggesting potential use in antifungal agents (Ryu & Lee, 2006).
Chemical Structure and Properties
The chemical structure and properties of derivatives of cyclohexa-2,5-diene-1,4-dione have been extensively analyzed. For example, a study focused on the crystal structure and hydrogen-bonded rings of certain derivatives, providing valuable insights into their chemical behavior (Odabaşoǧlu et al., 2003).
Synthetic Chemistry
The compound has been used in various synthetic chemical processes. For instance, its derivatives have been prepared and studied for reactions like dehydration, hydrolysis, acetylation, reduction, and epoxidation, demonstrating its versatility in organic synthesis (Sirat et al., 1979).
Gas-phase Studies
A study explored the rotational barriers and conformational properties of hydroxyl and mercapto groups attached to cyclohexa-2,5-dione and its derivatives. This research provides a deeper understanding of the compound's behavior in different states, crucial for various applications in chemistry (Torrent‐Sucarrat et al., 2006).
Electrochemical Applications
This compound and its derivatives have been studied for their electrochemical applications. A research found that a quinone-containing conducting additive derived from this compound, when mixed with activated carbon, significantly enhanced the electrochemical specific capacitance of supercapacitors (Won et al., 2015).
Biotransformation Studies
The compound has been the subject of biotransformation studies. For example, microbial transformation of thymoquinone, a derivative of cyclohexa-2,5-diene-1,4-dione, by Aspergillus niger produced novel metabolites with potent antioxidant activity (Mohammad et al., 2018).
Propiedades
IUPAC Name |
2-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRBCJLZPRDOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214647 | |
| Record name | p-Benzoquinone, 2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
644-17-7 | |
| Record name | Gentisylquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Benzoquinone, 2-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Benzoquinone, 2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione in the context of nematicidal research?
A: This compound is a key intermediate in the biosynthesis pathway of grammicin, a natural product derived from the fungus Xylaria grammica KCTC 13121BP []. Research has shown that grammicin exhibits strong nematicidal activity against Meloidogyne incognita, a prevalent and destructive root-knot nematode []. Understanding the biosynthetic pathway of grammicin, including the role of this compound, is crucial for potentially harnessing its nematicidal properties for agricultural applications.
Q2: How does the nematicidal activity of this compound compare to grammicin and other known nematicides?
A: While this compound itself has not been extensively tested for nematicidal activity, another grammicin biosynthesis intermediate, toluquinol, showed promising results []. Toluquinol demonstrated significant mortality against M. incognita with an LC50/72 h value of 11.13 µg/mL, comparable to grammicin's LC50/72 h value of 15.95 µg/mL []. In tomato pot experiments, toluquinol formulations effectively reduced gall formation on roots, showcasing its potential as a bio-nematicide []. Further research is needed to determine the specific nematicidal activity of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




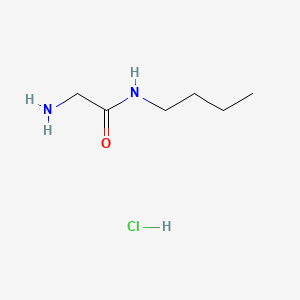
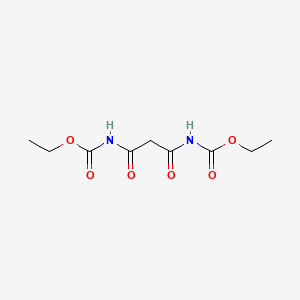


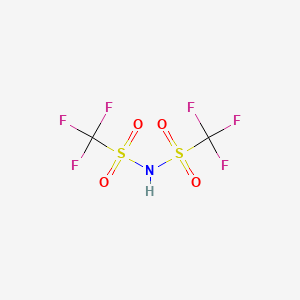

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1295542.png)
